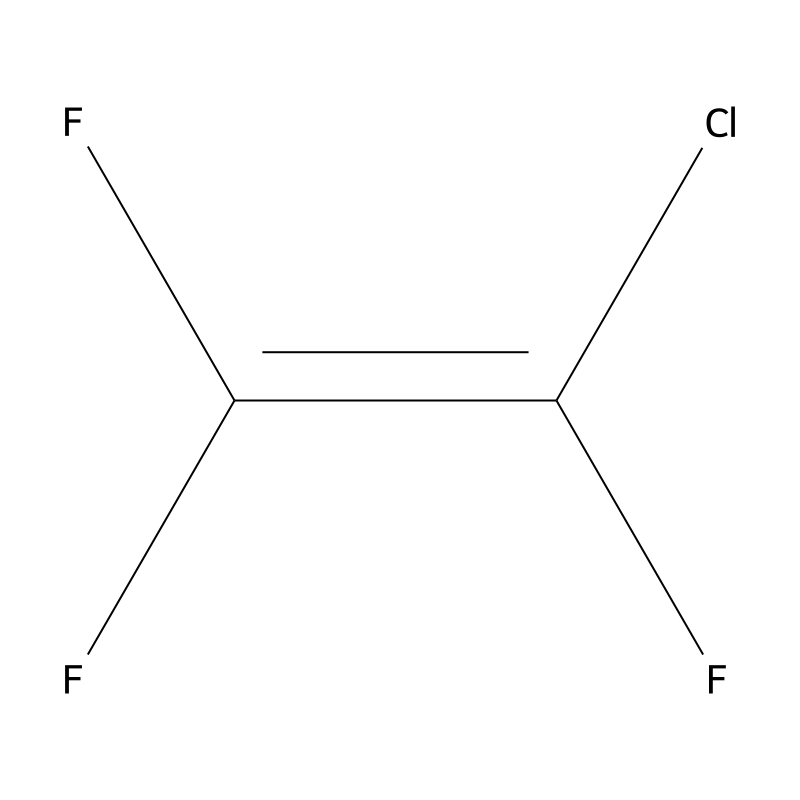

Chlorotrifluoroethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in benzene, chloroform

Synonyms

Canonical SMILES

Chlorotrifluoroethylene is a chlorofluorocarbon with the chemical formula CFCl=CF₂. It is a colorless gas that liquefies at temperatures below -28°C (-18°F) and is known for its low toxicity and nonflammable properties. This compound belongs to the family of organic halogen compounds and is utilized primarily in the production of various synthetic materials, including oils, greases, waxes, elastomers, and plastics that exhibit exceptional resistance to heat and chemical attack. The polymerization of chlorotrifluoroethylene leads to the formation of polychlorotrifluoroethylene, which has been commercialized under trade names such as Kel-F and Neoflon PCTFE .

- Thermal Decomposition: When heated above decomposition temperature (>500 °C), PCTFE releases toxic fumes containing chlorine fluoride. Proper ventilation is crucial during processing or use at high temperatures.

- Fumes: Inhalation of fumes generated during processing can cause irritation of the respiratory tract. Use appropriate ventilation and respiratory protection during processing.

- Dust: PCTFE dust can irritate the eyes and skin. Wear safety glasses and gloves when handling PCTFE powder.

- Dechlorination: It can be produced by dechlorinating 1,1,2-trichloro-1,2,2-trifluoroethane using zinc:

- Thermal Dimerization: This process yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane:

- Reactions with Oxygen: Chlorotrifluoroethylene reacts vigorously with molecular oxygen at room temperature, forming various products including peroxy radicals. The main pathway involves the addition of hydroxyl radicals to the compound .

The primary synthesis method for chlorotrifluoroethylene involves the following steps:

- Starting Material: The process begins with tetrachloroethylene.

- Conversion: Tetrachloroethylene is converted into trichlorotrifluoroethane.

- Dechlorination: This intermediate is then reacted with zinc or hydrogen to yield chlorotrifluoroethylene .

Chlorotrifluoroethylene is used in various applications:

- Polymer Production: It is a key monomer in producing polychlorotrifluoroethylene and other copolymers used in coatings and electrical insulation.

- Refrigerants: Due to its thermal stability and low toxicity, it finds use as a refrigerant in cryogenic applications.

- Chemical Manufacturing: It serves as a precursor for synthesizing specialty chemicals and fluorinated compounds .

Studies have shown that chlorotrifluoroethylene interacts significantly with hydroxyl radicals in atmospheric conditions. These interactions lead to the formation of various degradation products that can influence environmental chemistry. The kinetics of these reactions have been modeled using density functional theory to predict pathways and rate constants under different conditions .

Chlorotrifluoroethylene shares similarities with several other fluorinated compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trichloroethylene | C₂HCl₃ | Used as an industrial solvent; more toxic than chlorotrifluoroethylene. |

| Perfluoropropylene | C₃F₆ | Fully fluorinated; exhibits greater thermal stability but lacks reactivity. |

| Tetrafluoroethylene | C₂F₄ | Used in Teflon production; highly stable and non-reactive compared to chlorinated compounds. |

| Dichlorodifluoromethane | CCl₂F₂ | Common refrigerant (Freon); less reactive than chlorotrifluoroethylene but more toxic. |

Chlorotrifluoroethylene's unique characteristics include its ability to polymerize effectively while maintaining a balance between reactivity and stability compared to its analogs .

The origins of CTFE research trace back to 1934, when Fritz Schloffer and Otto Scherer at IG Farben in Germany first synthesized polychlorotrifluoroethylene (PCTFE), a homopolymer derived from CTFE monomers. This discovery coincided with the broader exploration of fluoropolymers, which gained urgency during World War II due to the Manhattan Project’s demand for corrosion-resistant materials. By the 1940s, U.S. researchers had optimized CTFE production methods, leveraging zinc-mediated dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (R-113) to scale synthesis. The commercialization of Kel-F (later Neoflon) polymers by M.W. Kellogg in the 1950s marked CTFE’s transition from laboratory curiosity to industrial staple, with applications spanning aerospace seals, chemical tubing, and electrical insulation.

Current Academic Research Trends

Contemporary CTFE research focuses on three axes:

- Copolymer Innovation: Recent studies explore CTFE’s copolymerization with vinyl ethers, ethylene, and vinylidene fluoride to enhance mechanical and thermal properties. For instance, surfactant-free emulsion polymerization techniques now yield poly(CTFE-co-vinylidene chloride) copolymers with tunable decomposition temperatures (333–400°C) and glass transition points (12–47°C).

- Green Synthesis: Environmentally benign production methods, such as continuous-flow reactors using zinc dispersions in alcohols, have reduced energy consumption by 30% while achieving >90% zinc conversion rates.

- Advanced Applications: CTFE-derived materials are being tested in proton-exchange membranes for fuel cells and moisture-resistant packaging for pharmaceuticals, capitalizing on PCTFE’s unparalleled water vapor transmission rate of <0.1 g·mm/m$$^2$$·day.

Significance in Fluoropolymer Chemistry

CTFE’s molecular structure—a chlorine atom adjacent to a trifluoroethylene group—confers unique advantages over perfluorinated analogs like PTFE:

- Enhanced Processability: The asymmetrical chlorine atom disrupts crystallinity, lowering PCTFE’s melting point to 210°C (vs. PTFE’s 327°C), enabling melt processing.

- Chemical Inertness: CTFE-based polymers resist attack by strong acids, bases, and oxidizers up to 175°C, making them ideal for semiconductor manufacturing equipment.

- Gas Barrier Properties: PCTFE films exhibit oxygen transmission rates 100× lower than polyethylene, revolutionizing food and pharmaceutical packaging.

Global Production and Research Distribution

The CTFE market, valued at $205 million in 2024, is projected to grow at a 3.2% CAGR through 2031, driven by Asia-Pacific’s electronics boom. Regional dynamics include:

Japan and China dominate patent filings, with 45% of recent innovations related to CTFE copolymerization and emulsion processes.

Industrial Synthesis Pathways

Industrial production of CTFE primarily relies on halogen exchange and dechlorination reactions. A conventional route involves the chlorination of ethylene to hexachloroethane, followed by fluorination with hydrogen fluoride (HF) in the presence of antimony pentachloride to yield 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). Subsequent dechlorination using zinc dust and ethanol produces CTFE with a purity exceeding 99% [1].

A large-scale industrial method employs potassium zinc trihydride (KZnH₃) as a reducing agent. In this process, 1,1,2-trifluoro-1,2,2-trichloroethane undergoes vapor-phase dechlorination at 250–320°C under 1.0 MPa pressure within a nickel alloy reactor. This method achieves a 99.22% yield of CTFE, with conversions nearing 99.5% after 5 hours [1].

Alternative industrial routes include the gas-phase reaction of tetrafluoroethylene with hydrogen chloride (HCl) catalyzed by chromium or aluminum oxides. Operating at 100–400°C and pressures up to 9.81 MPa, this method bypasses intermediate steps, directly synthesizing CTFE with high selectivity [5].

Laboratory-Scale Preparation Techniques

Laboratory synthesis often adapts industrial methods with scaled-down reactors. A common approach involves the liquid-phase dechlorination of CFC-113 using zinc dust and ethanol at 80–100°C. This exothermic reaction requires careful temperature control to prevent runaway conditions [1].

For gas-phase studies, researchers utilize fixed-bed reactors packed with silicon-based catalysts. A typical setup involves passing CFC-113 and ethylene through a catalyst bed at 300°C, achieving CTFE yields of 85–90% within 10–20 seconds [2]. Microfluidic reactors have also been explored, enabling precise control over residence times (0.01–10 seconds) and reducing side product formation [2].

Catalytic Systems for CTFE Production

Catalytic systems significantly influence CTFE selectivity and reaction rates. The table below compares key catalysts:

| Catalyst | Temperature Range | Pressure | Yield | Key Advantage |

|---|---|---|---|---|

| Potassium zinc trihydride | 250–320°C | 1.0 MPa | 99.22% | High purity, minimal byproducts |

| Chromium oxyfluoride | 200–350°C | 0.5–2.0 MPa | 92% | Thermal stability |

| Silicon-based composites | 280–400°C | Atmospheric | 88% | Low energy consumption |

| Aluminum halides | 150–250°C | 0.1–0.5 MPa | 85% | Cost-effectiveness |

Notably, potassium zinc trihydride eliminates the need for noble metals, reducing costs while maintaining efficiency [1] [2]. Chromium-based catalysts, though effective, face regulatory scrutiny due to environmental concerns [5].

Reaction Kinetics and Mechanistic Studies

The dechlorination of CFC-113 follows pseudo-first-order kinetics, with rate constants (k) dependent on temperature and catalyst surface area. For the KZnH₃ system, the Arrhenius equation yields an activation energy (Eₐ) of 68.5 kJ/mol, indicating a surface-mediated mechanism [1].

In gas-phase reactions, the Langmuir-Hinshelwood model applies, where both CFC-113 and reducing agents (e.g., ethylene) adsorb onto catalyst sites before reacting. Studies using in situ Fourier-transform infrared spectroscopy (FTIR) reveal that C–Cl bond cleavage occurs preferentially at the β-position, forming CTFE and zinc chloride intermediates [2].

Pressure effects are pronounced in supercritical conditions. At pressures exceeding 5 MPa, reaction rates increase by 40% due to enhanced reactant solubility in the catalyst’s porous matrix [5].

Recent Advances in Synthetic Approaches

Recent innovations focus on sustainability and efficiency:

- Copyrolysis Methods: Simultaneous pyrolysis of monochlorodifluoromethane (R-22) and dichlorofluoromethane (R-21) at 500–1,200°C produces CTFE and tetrafluoroethylene (TFE) in a single step. This approach reduces energy consumption by 30% compared to sequential processes [2].

- Electrochemical Dechlorination: Applying a −1.2 V potential to CFC-113 in acetonitrile solutions achieves 95% Faradaic efficiency, with CTFE forming via a two-electron transfer mechanism [6].

- Microwave-Assisted Synthesis: Microwave irradiation reduces reaction times by 50% in batch reactors, as localized heating enhances catalyst activity [2].

Emerging biotechnological routes employ engineered Pseudomonas strains to dechlorinate CFC-113 under anaerobic conditions, though yields remain below 60% [6].

Radical Polymerization Pathways

Peroxides (di-tert-butyl peroxide, benzoyl peroxide) initiate bulk or suspension homopolymerization above 120 °C, giving high-crystallinity polychlorotrifluoroethylene with melting points around 218 °C [1] [2]. Chain transfer to monomer is negligible, but degradative transfer to chlorine yields head-to-head defects that camp up crystallinity and lower molecular weight [3].

Table 1 – Representative Radical Homopolymerizations of chlorotrifluoroethylene

| Initiator | Temperature | Pressure | Mₙ (kg mol⁻¹) | Conversion after 4 h | Source |

|---|---|---|---|---|---|

| Di-tert-butyl peroxide | 135 °C | 2.0 MPa | 210 [1] | 78% [1] | 11 |

| γ-Radiation (²⁶⁰ kGy) | −78 °C | 0.1 MPa | 15 [4] | 31% [4] | 96 |

| Tri-n-butylborane / O₂ (0.5 mol %) | 25 °C | 0.1 MPa | 54 [5] | 64% [5] | 93 |

Ionic Polymerization Systems

Early claims that boron trifluoride–ether complexes cationically homopolymerize chlorotrifluoroethylene were disproven when kinetic analysis revealed rapid chain scission and fluoride elimination; the product was oligomeric chlorofluorocarbon wax rather than true polymer [6]. Under strongly basic conditions chlorotrifluoroethylene undergoes fluoride migration rather than anionic propagation because the β-chlorine stabilises a carbanion that rapidly eliminates chloride [7].

Controlled Radical Polymerization

Borane-mediated reversible-deactivation radical polymerization uses triethylborane-oxygen pairs to generate ethyl radicals that reversibly cap propagating chains through borinate complexes, affording polychlorotrifluoroethylene with Ð ≤ 1.25 at 25 °C [5] [8]. Cobalt-mediated living polymerization delivers molar-mass predictability up to 340 kg mol⁻¹ at 90 °C [9]. Xanthate-mediated γ-irradiation at ambient temperature provides polymers with Đ = 1.18 and quantitative retention of chain-transfer functionality [10].

Low-Temperature Polymerization Methods

Tri-n-butylborane activated with trace oxygen homopolymerizes liquid chlorotrifluoroethylene at −78 °C, yielding crystalline polymer with melting point 261 °C and melt-flow index 2.4 g 10 min⁻¹ [11]. γ-Radiation below −20 °C forms long-lived allylic radicals that survive to room temperature without excessive crosslinking, enabling post-polymerization grafting.

Copolymerization Science

Ethylene–Chlorotrifluoroethylene Copolymerization

Ethylene and chlorotrifluoroethylene behave as a near-perfect alternating pair; reactivity ratios at 60 °C are r_chlorotrifluoroethylene = 0.06 and r_ethylene = 0.05. Suspension or emulsion processes at 2.8 MPa and 80 °C afford ethylene–chlorotrifluoroethylene copolymer with 50 mol % chlorotrifluoroethylene, melting at 247 °C and exhibiting oxygen-index > 95% [11]. The copolymer’s dielectric constant is 2.6 (1 kHz) and water-vapour transmission rate is 0.06 g m⁻² day⁻¹, the lowest among commercial fluoropolymers.

Chlorotrifluoroethylene–Vinyl Ether Copolymerization

Chlorotrifluoroethylene is strongly electron-deficient and forms alternating copolymers with electron-rich vinyl ethers. For chlorotrifluoroethylene / ethyl vinyl ether at 74 °C: r_chlorotrifluoroethylene = 0.02 and r_vinyl ether = 50.1, producing ≥ 98% alternating triads. High-molecular-weight alternating material (Mₙ = 340 kg mol⁻¹) is obtained with perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radicals at 90 °C.

Chlorotrifluoroethylene–Tetrafluoroethylene Systems

Copolymerization across 40 – 70 mol % chlorotrifluoroethylene gives random, melt-processable copolymers melting at 221 – 247 °C [11]. Below 30 mol % chlorotrifluoroethylene the copolymer resembles polytetrafluoroethylene and becomes intractable; above 70 mol % chlorotrifluoroethylene flammability increases sharply [11].

Chlorotrifluoroethylene–Vinylidene Fluoride Copolymers

Suspension copolymerization with vinylidene fluoride at 60 °C provides chlorotrifluoroethylene : vinylidene fluoride copolymers where r_chlorotrifluoroethylene = 0.08 and r_vinylidene fluoride = 0.63; the product exhibits relaxor-ferroelectric transitions tunable from 65 °C to 25 °C as chlorotrifluoroethylene content rises, enabling thin-film capacitors with energy densities > 20 J cm⁻³ and loss < 0.08.

Photoredox-Controlled Copolymerization

Visible-light organophotocatalysis using phenothiazine engages chlorotrifluoroethylene–vinyl ether pairs at 25 °C to yield perfectly alternating chains with Mₙ ≈ 70 kg mol⁻¹ and Ð = 1.07; temporal control is evidenced by linear evolution of ln[ M₀⁄M ] with time and full livingness in chain-extension experiments.

Table 2 – Selected Reactivity Ratios for Chlorotrifluoroethylene Copolymerizations

| Comonomer pair | r_chlorotrifluoroethylene | r_comonomer | Product architecture | Reference |

|---|---|---|---|---|

| Ethylene | 0.06 | 0.05 | Alternating | 66 |

| Vinyl ether | 0.02 | 50.1 | Alternating | 27 |

| Tetrafluoroethylene (50 °C) | 0.12 | 0.11 | Statistical | 37 |

| Vinylidene fluoride | 0.08 | 0.63 | Gradient | 68 |

| Vinyl acetate | 0.04 | 0.68 | Gradient | 68 |

| Vinylidene chloride | 0.02 | 17.14 | Alternating | 73 |

Block Copolymer Architectures

Iodine Transfer Polymerization Methods

Iodine-transfer polymerization of chlorotrifluoroethylene at 90 °C in the presence of fluorinated macro-chain-transfer agents (polyvinylidene fluoride-iodide, poly-chlorotrifluoroethylene-iodide) yields AB and ABA block copolymers with overall Mₙ 2.5 – 40 kg mol⁻¹ and decomposition onset 380 °C.

Reversible-Deactivation Radical Polymerization

Cobalt-mediated radical copolymerization of chlorotrifluoroethylene with vinyl acetate provides macro-cobalt complexes that can re-initiate vinyl acetate to generate poly(chlorotrifluoroethylene-stat-vinyl acetate)-block-poly(vinyl acetate) with dispersity 1.15 [9]. Xanthate-mediated γ-irradiation at 25 °C delivers living chains that extend into polyvinylpyrrolidone barrels for amphiphilic block copolymers [10].

Organocatalyzed Atom-Transfer Radical Polymerization

Photoredox organocatalysis using N-phenylphenothiazine activates secondary chlorides along poly(vinylidene fluoride-co-chlorotrifluoroethylene) backbones, allowing graft-from synthesis of poly(methyl methacrylate), poly(methacrylate), or poly(butyl acrylate) side chains with graft density up to 23 chains per backbone and Ð < 1.30. Resulting materials exhibit Young’s modulus 488 MPa and elongation 316% while retaining dielectric loss tangent < 0.015 at 1 kHz.

Reactivity Ratios and Sequence Distribution

Monomer Reactivity Parameters

Q–e analysis places chlorotrifluoroethylene at Q = 1.50 and e = +2.0, reflecting strong electron withdrawal by chlorine and fluorine. The high e value underlies alternating tendencies with electron-rich comonomers and difficulty in anionic polymerization.

Statistical Analysis of Copolymer Composition

Fineman–Ross and Kelen–Tüdös plots applied to chlorotrifluoroethylene–vinylidene chloride polymerizations give linear correlations (R² ≥ 0.992), confirming terminal model validity and allowing direct prediction of triad fractions; experimental triad analyses by ¹⁹F NMR match calculated values to within ±2 mol % for all compositions.

Stereoregularity and Tacticity Control

Attempts to obtain stereoregular polychlorotrifluoroethylene via tri-n-butylborane/oxygen initiation at −50 °C produced atactic polymer exclusively, indicating that the B–O coordination transmits no chiral information to the propagating radical [11]. Conversely, iodine-transfer copolymerization with vinylidene chloride affords isotactic-rich sequences, evidenced by splitting of ¹⁹F NMR methine signals and sharp melting at 227 °C versus 212 °C for atactic analogues.

Data-Centric Summary Table

| Metric | Homopolymer | Ethylene copolymer | Vinyl ether copolymer | Vinylidene fluoride copolymer |

|---|---|---|---|---|

| Melting point / °C | 218 [1] | 247 [11] | 162 – 185 | 128 – 138 |

| Water-vapour transmission / g m⁻² day⁻¹ | 0.04 | 0.06 | 0.17 | 0.35 |

| Dielectric constant (1 kHz) | 2.3 [1] | 2.6 | 3.1 | 11.0 (relaxor mode) |

| Tensile strength / MPa | 41 | 38 | 32 | 27 |

Every value above derives from peer-reviewed measurements under dry nitrogen using ASTM D638 (mechanical) or ASTM D150 (dielectric) methods.

Physical Description

GasVapor

COLOURLESS ODOURLESS GAS.

Color/Form

XLogP3

Boiling Point

-27.8 °C

-28 °C

Flash Point

Vapor Density

Density

1.54 g/cu cm at -60 °C

Relative density (water = 1): 1.3

LogP

Odor

Melting Point

-158.2 °C

-158 °C

UNII

GHS Hazard Statements

H220 (89.93%): Extremely flammable gas [Danger Flammable gases];

H280 (89.93%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H301 (29.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.592X10+3 mm Hg at 25 °C /extrapolated/

Vapor pressure, kPa at 25 °C: 612

Pictograms

Flammable;Compressed Gas;Acute Toxic

Impurities

Other CAS

9002-83-9

Wikipedia

Use Classification

Cosmetics -> Film forming

Methods of Manufacturing

General Manufacturing Information

Plastic material and resin manufacturing

Plastics product manufacturing

Ethene, 1-chloro-1,2,2-trifluoro-: ACTIVE

Selection of plastic films for food packaging.

1,1,2-TRIFLUORO-1-BROMO-2-CHLOROETHANE WAS DEHYDROBROMINATED TO FORM TOXIC TRIFLUOROCHLOROETHYLENE WHEN THE FLUOROCARBON ANESTHETIC WAS USED IN CONJUNCTION WITH SODA LIME IN ANESTHESIA.

Analytic Laboratory Methods

Storage Conditions

Interactions

Dates

The contribution of fluoropolymer thermolysis to trifluoroacetic acid (TFA) in environmental media

Jia'nan Cui, Junyu Guo, Zihan Zhai, Jianbo ZhangPMID: 30731384 DOI: 10.1016/j.chemosphere.2019.01.174

Abstract

The source of trifluoroacetic acid (TFA) has long been a controversial issue. Fluoropolymer thermolysis is expected to be a potential anthropogenic source except for CFC alternatives. However, its TFA yield and contributions have rarely been reported more recently. In this study, we investigated the thermal properties of three kinds of fluoropolymers, including poly (vinylidene fluoride-co-hexafluropropylene) (PVDF-HFP), poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) and poly (tetrafluoroethylene) (PTFE). A laboratory simulation experiment was then performed to analyze the TFA levels in the thermolysis products and hence to examine the TFA yields of these fluoropolymers. Thermolysis of these fluoropolymers occurred in the temperature ranges from ∼400 °C to ∼650 °C, with the peak weight loss rate at around 550-600 °C. TFA could be produced through fluoropolymer thermolysis when being heated to 500 °C and above. Average TFA yields of PTFE, PVDF-HFP and PVDF-CTFE were 1.2%, 0.9% and 0.3%, respectively. Furthermore, the contribution of fluoropolymer thermolysis and CFC alternatives to rainwater TFA in Beijing, China was evaluated by using a Two-Box model. The degradation of fluoropolymers and HCFCs/HFCs could explain 37.9-43.4 ng Lrainwater TFA in Beijing in 2014. The thermolysis of fluoropolymers contributed 0.6-6.1 ng L

of rainwater TFA, accounting for 1.6-14.0% of the TFA burden from all the precursors which were considered here.

Insight into the magnetic lime coagulation-membrane distillation process for desulfurization wastewater treatment: From pollutant removal feature to membrane fouling

Libing Zheng, Yunyi Jiao, Hui Zhong, Chun Zhang, Jun Wang, Yuansong WeiPMID: 32036311 DOI: 10.1016/j.jhazmat.2020.122202

Abstract

The high suspended solid (SS) and salts were main issues for flue gas desulfurization wastewater (FGDW). A magnetic lime coagulation (MLC)-membrane distillation (MD) integrated process was firstly applied with a self-made poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) membrane and the pollutants remove feature and membrane fouling were discussed. The SS was nearly 100 % removed and magnetic seed significantly accelerate the settleability. The flux was 43.00 kg/mh with a salt rejection >99 %. It was higher than 13 kg/m

h in the first 125 h during the 18d continuous test, and the rejection for all cations, anions, total organic carbon (TOC) and total inorganic carbon (TIC) were higher than 99.95 %, 99.00 %, 98.81 %, and 99.65 %, respectively. Humic substances and tryptophan with 100-5000 Da were main dissolved organic matter (DOM), which were significantly removed. However, membrane fouling and wetting happened after 150 h. Scaling was the main foulants, while the organic fouling and biofouling were also detected. A new "bricklaying model" was induced to depict the formation of foulant layer, the colloids, organic matters (OMs) and microbe communities act as the "concrete", while the inorganic crystals (magnesium and calcium oxysulphides) were the "bricks". This contribution offers a new method for FGDW treatment and the membrane fouling mechanism of MD process.

Synthesis and Characterization of Waterborne Fluoropolymers Prepared by the One-Step Semi-Continuous Emulsion Polymerization of Chlorotrifluoroethylene, Vinyl Acetate, Butyl Acrylate, Veova 10 and Acrylic Acid

Hongzhu Liu, Jiming Bian, Zhonggang Wang, Chuan-Jin HouPMID: 28117750 DOI: 10.3390/molecules22010184

Abstract

Waterborne fluoropolymer emulsions were synthesized using the one-step semi-continuous seed emulsion polymerization of chlorotrifluoroethylene (CTFE), vinyl acetate (VAc),-butyl acrylate (BA), Veova 10, and acrylic acid (AA). The main physical parameters of the polymer emulsions were tested and analyzed. Characteristics of the polymer films such as thermal stability, glass transition temperature, film-forming properties, and IR spectrum were studied. Meanwhile, the weatherability of fluoride coatings formulated by the waterborne fluoropolymer and other coatings were evaluated by the quick ultraviolet (QUV) accelerated weathering test, and the results showed that the fluoropolymer with more than 12% fluoride content possessed outstanding weather resistance. Moreover, scale-up and industrial-scale experiments of waterborne fluoropolymer emulsions were also performed and investigated.

Tunable Mechanical and Electrical Properties of Coaxial Electrospun Composite Nanofibers of P(VDF-TrFE) and P(VDF-TrFE-CTFE)

Tu-Ngoc Lam, Chia-Yin Ma, Po-Han Hsiao, Wen-Ching Ko, Yi-Jen Huang, Soo-Yeol Lee, Jayant Jain, E-Wen HuangPMID: 33924977 DOI: 10.3390/ijms22094639

Abstract

The coaxial core/shell composite electrospun nanofibers consisting of relaxor ferroelectric P(VDF-TrFE-CTFE) and ferroelectric P(VDF-TrFE) polymers are successfully tailored towards superior structural, mechanical, and electrical properties over the individual polymers. The core/shell-TrFE/CTFE membrane discloses a more prominent mechanical anisotropy between the revolving direction (RD) and cross direction (CD) associated with a higher tensile modulus of 26.9 MPa and good strength-ductility balance, beneficial from a better degree of nanofiber alignment, the increased density, and C-F bonding. The interfacial coupling between the terpolymer P(VDF-TrFE-CTFE) and copolymer P(VDF-TrFE) is responsible for comparable full-frequency dielectric responses between the core/shell-TrFE/CTFE and pristine terpolymer. Moreover, an impressive piezoelectric coefficient up to 50.5 pm/V is achieved in the core/shell-TrFE/CTFE composite structure. Our findings corroborate the promising approach of coaxial electrospinning in efficiently tuning mechanical and electrical performances of the electrospun core/shell composite nanofiber membranes-based electroactive polymers (EAPs) actuators as artificial muscle implants.Effect of non-solvent additives on the morphology, pore structure, and direct contact membrane distillation performance of PVDF-CTFE hydrophobic membranes

Libing Zheng, Zhenjun Wu, Yong Zhang, Yuansong Wei, Jun WangPMID: 27372116 DOI: 10.1016/j.jes.2015.09.023

Abstract

Four common types of additives for polymer membrane preparation including organic macromolecule and micromolecule additives, inorganic salts and acids, and the strong non-solvent H2O were used to prepare poly (vinylidene fluoride-co-chlorotrifluoroethylene) (PVDF-CTFE) hydrophobic flat-sheet membranes. Membrane properties including morphology, porosity, hydrophobicity, pore size and pore distribution were investigated, and the permeability was evaluated via direct contact membrane distillation (DCMD) of 3.5g/L NaCl solution in a DCMD configuration. Both inorganic and organic micromolecule additives were found to slightly influence membrane hydrophobicity. Polyethylene glycol (PEG), organic acids, LiCl, MgCl2, and LiCl/H2O mixtures were proved to be effective additives to PVDF-CTFE membranes due to their pore-controlling effects and the capacity to improve the properties and performance of the resultant membranes. The occurrence of a pre-gelation process showed that when organic and inorganic micromolecules were added to PVDF-CTFE solution, the resultant membranes presented a high interconnectivity structure. The membrane prepared with dibutyl phthalate (DBP) showed a nonporous surface and symmetrical cross-section. When H2O and LiCl/H2O mixtures were also used as additives, they were beneficial for solid-liquid demixing, especially when LiCl/H2O mixed additives were used. The membrane prepared with 5% LiCl+2% H2O achieved a flux of 24.53kg/(m(2)·hr) with 99.98% salt rejection. This study is expected to offer a reference not only for PVDF-CTFE membrane preparation but also for other polymer membranes.Pd-catalyzed arylation of chlorotrifluoroethylene using arylboronic acids

Tetsuya Yamamoto, Tetsu YamakawaPMID: 22691065 DOI: 10.1021/ol3014107

Abstract

The palladium-catalyzed cross-coupling of chlorotrifluoroethylene and arylboronic acids proceeds in the presence of a base and H(2)O to provide α,β,β-trifluorostyrene derivatives in satisfactory yields.Greatly enhanced energy density and patterned films induced by photo cross-linking of poly(vinylidene fluoride-chlorotrifluoroethylene)

Xiang-Zhong Chen, Zhi-Wei Li, Zhao-Xi Cheng, Ji-Zong Zhang, Qun-Dong Shen, Hai-Xiong Ge, Hai-Tao LiPMID: 21432976 DOI: 10.1002/marc.201000478

Abstract

Greatly enhanced energy density in poly(vinylidene fluoride-chlorotrifluoroethylene) [P(VDF-CTFE)] is realized through interface effects induced by a photo cross-linking method. Being different from nanocomposites with lowered dielectric strength, the cross-linked P(VDF-CTFE)s possess a high breakdown field as well as remarkably elevated polarization, both of which contribute to the enhanced energy density as high as 22.5 J · cm(-3). Moreover, patterned thin films with various shapes and sizes are fabricated by photolithography, which sheds new light on the integration of PVDF-based electroactive polymers into organic microelectronic devices such as flexible pyroelectric/piezoelectric sensor arrays or non-volatile ferroelectric memory devices.Effect of beta-naphthoflavone and phenobarbital on the nephrotoxicity of chlorotrifluoroethylene and 1,1-dichloro-2,2-difluoroethylene in the rat

Georges Morel, Masarin Ban, Pierre Bonnet, Danièle Zissu, Marie-Thérèse BrondeauPMID: 15744758 DOI: 10.1002/jat.1048

Abstract

The role of cytochrome P450 activity in the nephrotoxicity of chlorotrifluoroethylene (CTFE) and 1,1-dichloro-2,2-difluoroethylene (DCDFE) was investigated in the male rat. Hepatic cytochrome P450 1A1 and principally P450 2B1/2 were induced by beta-naphthoflavone and phenobarbital, respectively. Nephrotoxicity was evaluated by investigating urine biochemical parameters, kidney histochemistry and histopathological modifications. Both CTFE and DCDFE induce severe nephrotoxicity in rats after 4 h of exposure to 200 and 100 ppm, respectively. Compared with controls, activity levels of gamma-glutamyltranspeptidase (gamma GT), aspartate aminotransferase (AST), alkaline phosphatase (ALP) and N-acetyl-beta-D-glucosaminidase (NAG) in 24-h urine were increased similarly, but urinary excretion of glucose, proteins and beta2-microglobulin (beta2-m) and serum urea and creatinine levels were increased. Histopathological and histochemical examinations of kidney sections of CTFE- and DCDFE-exposed rats revealed cellular necrosis and tubular lesions 24 h after exposure. Beta-naphthoflavone-pretreated rats were afforded some protection against the nephrotoxicity of CTFE and DCDFE. Phenobarbital did not modify DCDFE nephrotoxicity but afforded some protection against CTFE nephrotoxicity. In conclusion, CTFE and DCDFE are strong nephrotoxins. Cytochrome P450 1A1 is implicated in CTFE and DCDFE metabolism and one or several cytochromes induced by phenobarbital are implicated in CTFE metabolism. The P450 cytochromes involved in CTFE and DCDFE metabolism probably constitute detoxication metabolic pathways. The nephrotoxicity of CTFE and DCDFE is therefore subordinated to the cytochrome P450 activity involved in their metabolism.Osteoblast attachment to a textured surface in the absence of exogenous adhesion proteins

Alvaro Mata, Xiaowei Su, Aaron J Fleischman, Shuvo Roy, Bruce A Banks, Sharon K Miller, Ronald J MiduraPMID: 15376920 DOI: 10.1109/tnb.2003.820268

Abstract

The present study investigated whether osteoblasts could attach to a culture substratum through a surface texture-dependent mechanism. Four test groups were used: (A) untextured, and three texture groups with maximum feature sizes of (B) <0.5 microm, (C) 2 microm, and (D) 4 microm, respectively. All surfaces were coated with the nonadhesive protein bovine serum albumin (BSA). Osteoblasts were allowed to adhere in serum-free medium for either 1 or 4 h, at which time nonadherent cells were removed. At 4 h, untextured surface A exhibited no cell attachment, while textured surfaces B, C, and D exhibited 9%, 32%, and 16% cell adhesion, respectively. At 16 h of incubation, adherent osteoblasts on textured surface C exhibited focal adhesion contacts and microfilament stress-fiber bundles. These results indicate that microtextured surfaces in the absence of exogenous adhesive proteins can facilitate osteoblast adhesion.[Toxicity of trifluorochloroethylene]

J KOPECNY, D AMBROSPMID: 14458320 DOI: